2-(2,4-Dichlorophenyl)-4-iodopyrimidine
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Overview
Description
2-(2,4-Dichlorophenyl)-4-iodopyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of two chlorine atoms and one iodine atom attached to a phenyl ring and a pyrimidine ring, respectively. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-4-iodopyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a boron reagent to form the carbon-carbon bond between the phenyl and pyrimidine rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Continuous flow microreactor systems have been shown to improve reaction efficiency and yield by enhancing mass transfer and controlling reaction conditions more precisely . These systems can be particularly useful for reactions that require strict temperature control and rapid mixing of reactants.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-4-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrimidine ring can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, used to deprotonate reactants and drive the reaction forward.
Solvents: Toluene, ethanol, and other organic solvents are commonly used to dissolve reactants and control reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new compound with a carbon-carbon bond formed between the phenyl and pyrimidine rings.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-4-iodopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-4-iodopyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: A compound with similar structural features but different functional groups, used in the synthesis of herbicides.
4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: Another pyrimidine-based compound with distinct pharmacological activities.
Uniqueness
2-(2,4-Dichlorophenyl)-4-iodopyrimidine is unique due to its specific combination of chlorine and iodine substituents, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H5Cl2IN2 |
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Molecular Weight |
350.97 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-4-iodopyrimidine |
InChI |
InChI=1S/C10H5Cl2IN2/c11-6-1-2-7(8(12)5-6)10-14-4-3-9(13)15-10/h1-5H |
InChI Key |
XPBGGIDTPFQQQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=CC(=N2)I |
Origin of Product |
United States |
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